4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol
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Overview
Description
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol is an organic compound with the molecular formula C16H22O2. It is a phenolic compound characterized by the presence of a cyclohexene ring substituted with a methyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol typically involves the reaction of 4-hydroxyphenol with 4-methylcyclohex-2-en-1-ylpropan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate: Similar structure but with an acetate group instead of a phenolic group.
(1S,4R)-1-Methyl-4-((S)-6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar cyclohexene ring structure but with different substituents.
Uniqueness
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol is unique due to its specific combination of a phenolic group and a substituted cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
917838-87-0 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-[2-[(1S,4R)-4-methylcyclohex-2-en-1-yl]propan-2-yloxy]phenol |
InChI |
InChI=1S/C16H22O2/c1-12-4-6-13(7-5-12)16(2,3)18-15-10-8-14(17)9-11-15/h4,6,8-13,17H,5,7H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
VRPWXQPUZHYUCE-QWHCGFSZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C=C1)C(C)(C)OC2=CC=C(C=C2)O |
Canonical SMILES |
CC1CCC(C=C1)C(C)(C)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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